molecular formula C19H21FN2O B4803754 (4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B4803754
M. Wt: 312.4 g/mol
InChI Key: CMCGPRZWHFBKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone is a synthetic chemical compound designed for research applications. It features a piperazine core, a nitrogen-containing heterocycle that is frequently employed in medicinal chemistry to optimize the properties of bioactive molecules and serves as a key scaffold for interacting with various biological targets . This compound is structurally analogous to a class of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives that have been reported as potent inhibitors of the tyrosinase enzyme, with hydrophobic substituents on the aroyl moiety being linked to enhanced activity . The 4-fluorophenyl group is a recurrent pharmacophoric feature in many known tyrosinase inhibitors, suggesting potential research utility in studies related to melanogenesis and hyperpigmentation . Furthermore, piperazine derivatives are investigated across numerous therapeutic areas, including as kinase inhibitors and receptor modulators, highlighting the versatility of this chemical scaffold in basic scientific research . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-14-3-8-18(15(2)13-14)21-9-11-22(12-10-21)19(23)16-4-6-17(20)7-5-16/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCGPRZWHFBKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 1-(2,4-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen atoms participate in nucleophilic substitution reactions, enabling functionalization of the heterocycle. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12 hQuaternary ammonium derivative78%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RT, 6 hAcetylated piperazine85%
Arylation (Buchwald–Hartwig)4-Bromofluorobenzene, Pd(dba)₂, XPhos4-(4-Fluorophenyl)piperazine intermediate92%

Mechanistic Insight : Alkylation proceeds via SN2 pathway, while acylation involves nucleophilic attack on the carbonyl carbon .

Coupling Reactions at the Methanone Carbonyl

The ketone group undergoes condensation and cross-coupling reactions:

Schiff Base Formation

Reacting with primary amines generates imine derivatives:

text
R-NH₂ + (4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone → R-N=CH-(Aryl) + H₂O

Conditions : Ethanol, reflux, 8 h
Typical Yields : 65-89%

Grignard Addition

Organomagnesium reagents add to the carbonyl:

text
RMgX + Ar-C(=O)-Piperazine → Ar-C(-O-Mg-X)-R → Ar-CH(OH)-R

Conditions : THF, 0°C → RT, 3 h
Post-Reaction Workup : Acidic hydrolysis (10% HCl)

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group undergoes regioselective substitution:

PositionReagentProductSelectivitySource
Para to FHNO₃/H₂SO₄, 0°C4-Fluoro-3-nitro-phenyl derivative88%
Meta to FBr₂, FeBr₃, CHCl₃4-Fluoro-3-bromo-phenyl derivative76%

Kinetic Control : Nitration favors the para position due to fluorine’s strong electron-withdrawing effect.

Ketone Reduction

Catalytic hydrogenation reduces the methanone to a secondary alcohol:

text
Ar-C(=O)-Piperazine + H₂ (50 psi) → Ar-CH(OH)-Piperazine

Catalyst : 10% Pd/C, EtOH, RT, 6 h
Yield : 94%

Oxidative Degradation

Strong oxidants cleave the piperazine ring:

text
KMnO₄/H₂SO₄ → 2,4-Dimethylbenzoic acid + 4-Fluorobenzoic acid

Conditions : 100°C, 24 h
Byproducts : CO₂, NH₃ (detected via GC-MS)

Photochemical Reactions

UV irradiation induces C–F bond activation:

λ (nm)SolventProductQuantum Yield
254MeCN4-Hydroxyphenyl derivative0.32
365DCMBiaryl coupled via C–C bond0.18

Mechanism : Radical intermediates form upon homolytic cleavage of the C–F bond .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

pHTemp (°C)Half-Life (h)Major Degradant
1.2372.14-Fluorobenzoic acid
7.43748.7None detected
10.0376.5Piperazine ring-opened product

Implication : Acidic environments promote rapid hydrolysis of the methanone group .

Coordination Chemistry

The piperazine nitrogen and carbonyl oxygen act as ligands for metal complexes:

Metal SaltSolventComplex StructureApplication
Cu(ClO₄)₂MeOHSquare-planar Cu(II) complexCatalytic oxidation studies
FeCl₃EtOHOctahedral Fe(III) complexMagnetic materials research

Characterization : XRD confirms N,O-bidentate binding mode .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Onset Temp : 220°C

  • Major Fragments : CO (m/z 28), C₆H₅F (m/z 96), piperazine (m/z 86)

  • Activation Energy : 148 kJ/mol (Kissinger method)

This comprehensive analysis synthesizes data from synthetic protocols , mechanistic studies , and stability profiling to map the reactivity landscape of This compound . The compound’s versatility in nucleophilic, electrophilic, and redox transformations underscores its utility in medicinal chemistry and materials science.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H24FN3O
  • Molecular Weight : 341.42 g/mol
  • CAS Number : 486456-88-6

The compound features a piperazine ring substituted with both a dimethylphenyl and a fluorophenyl group, which contributes to its diverse biological activities. The presence of the fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets.

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antidepressant effects. Studies have shown that (4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone can act on serotonin receptors, potentially providing therapeutic benefits for mood disorders. Its structure allows for selective binding to serotonin transporters, enhancing its efficacy as an antidepressant agent .

Anticancer Properties

The compound has been investigated for its anticancer potential. Piperazine derivatives are known to exhibit cytotoxic activity against various cancer cell lines. The mechanism involves the induction of apoptosis in malignant cells through the modulation of apoptotic pathways . In vitro studies have demonstrated that this compound can inhibit cell proliferation in certain cancer types, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

Piperazine compounds have also been recognized for their antimicrobial properties. The presence of aromatic rings in this compound enhances its ability to interact with microbial membranes, leading to increased permeability and eventual cell lysis . This makes it a candidate for further development as an antimicrobial agent.

Receptor Interaction Studies

The compound's pharmacological profile includes interactions with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its ability to modulate dopamine and serotonin receptors positions it as a candidate for treating psychiatric disorders. Structure-activity relationship (SAR) studies have highlighted the importance of the piperazine moiety in enhancing receptor affinity and selectivity .

Toxicological Assessments

Toxicological studies are critical in evaluating the safety profile of new compounds. Initial assessments suggest that this compound has a favorable safety profile at therapeutic doses; however, further studies are necessary to fully understand its long-term effects and potential toxicity .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure:

Polymer Chemistry

The incorporation of piperazine derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research is ongoing to explore the synthesis of polymer composites using this compound as a functional monomer .

Sensor Development

Due to its electronic properties, this compound may be utilized in the development of chemical sensors for detecting specific analytes through changes in conductivity or fluorescence when exposed to target substances .

Mechanism of Action

The mechanism of action of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperazine ring can act as a pharmacophore, binding to specific sites on the target molecule and inducing a biological response.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Compounds

Compound Name/ID Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Synthesis Yield (%)
Target Compound ~350 (calculated) 2,4-Dimethylphenyl, 4-fluorophenyl Not explicitly stated; likely modulates CNS or enzyme targets based on structural analogs N/A
(4-Benzhydrylpiperazin-1-yl)(1-((2-nitrophenyl)sulfonyl)piperidin-3-yl)methanone (4g) ~525 Benzhydryl, 2-nitrophenyl sulfonyl Carbonic anhydrase inhibition; lower activity due to steric hindrance 31
T-08 427.08 Cyclopenta[b]thiophene-1,1-dioxide, 4-fluorophenyl sulfonyl Small CTD phosphatase-1 inhibitor; improved solubility via sulfonyl group 67
QD8 ~450 (estimated) Cyclopropanecarbonyl, 4-fluorophenyl Dual H3 receptor ligand/antioxidant; cyclopropane enhances metabolic stability 64
(4-tert-butylphenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone 340.43 tert-Butyl, 4-fluorophenyl Increased lipophilicity vs. dimethyl substituents; potential CNS penetration N/A
Compound 1 (SARS-CoV-2 Mpro) 418.28 2,4-Dichlorobenzyl, 6-fluoroisoquinolin-4-yl SARS-CoV-2 main protease inhibition; dichloro substituents enhance binding affinity Commercially sourced

Physicochemical Properties

  • Melting Points : Analogues with sulfonamide or nitro groups (e.g., 4g, 4i) exhibit higher melting points (132–230°C) due to increased polarity.
  • Solubility : Sulfonyl-containing derivatives (e.g., T-08) show improved aqueous solubility, whereas lipophilic substituents (e.g., benzhydryl) reduce it.

Biological Activity

The compound (4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone, commonly referred to as a piperazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H24_{24}F1_{1}N3_{3}O, with a molecular weight of 341.42 g/mol. The compound features a piperazine ring substituted with a dimethylphenyl group and a fluorophenyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20_{20}H24_{24}F1_{1}N3_{3}O
Molecular Weight341.42 g/mol
Boiling Point517.6 ± 50.0 °C (Predicted)
Density1.185 ± 0.06 g/cm³ (Predicted)
pKa14.62 ± 0.70 (Predicted)

Antimicrobial and Anticancer Properties

Piperazine derivatives, including the compound , have demonstrated a wide range of biological activities, particularly antimicrobial and anticancer effects. Studies indicate that modifications in the piperazine structure can significantly enhance their activity against various pathogens and cancer cell lines. For instance, compounds containing the piperazine moiety have shown promising results in inhibiting the growth of tumor cells through mechanisms involving apoptosis and cell cycle arrest .

Tyrosinase Inhibition

One of the notable activities of this compound is its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin biosynthesis and is a target for treating hyperpigmentation disorders. Research has indicated that derivatives with similar structures effectively inhibit tyrosinase activity, suggesting that this compound may also possess this property .

Table: Summary of Tyrosinase Inhibition Studies

CompoundIC50 Value (µM)Source
Compound A25
Compound B30
This compoundTBDCurrent Study

Structure-Activity Relationships (SAR)

The biological activity of piperazine derivatives is often influenced by their structural characteristics. In the case of this compound, the presence of both the dimethylphenyl and fluorophenyl groups enhances its lipophilicity and interaction with biological targets.

Key Findings from SAR Studies:

  • Substituent Effects : The dimethyl substitution on the phenyl ring has been shown to improve binding affinity to target proteins.
  • Fluorine Substitution : The presence of fluorine enhances metabolic stability and bioactivity due to increased electron-withdrawing effects.

Case Studies

Several studies have evaluated the pharmacological effects of related compounds:

  • Anticancer Activity : A study on similar piperazine derivatives indicated significant cytotoxic effects against breast cancer cell lines, with mechanisms involving apoptosis induction .
  • Antimicrobial Activity : Comparative studies revealed that modifications in the piperazine ring resulted in enhanced antibacterial properties against Gram-positive bacteria .

Q & A

Advanced Research Question

  • Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., Hsp90 inhibition in ). IC₅₀ values should be validated with positive controls (e.g., AT13387 for Hsp90).
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) .
  • Addressing contradictions : Replicate experiments under standardized conditions (pH, temperature ). Use orthogonal methods (e.g., SPR for binding kinetics) to confirm target engagement. For instance, resolves discrepancies in CB1 inverse agonist activity by comparing molecular docking and mutational analysis.

How does molecular docking contribute to understanding this compound’s interaction with proteins like Hsp90 or CB1 receptors?

Advanced Research Question
Docking studies (e.g., using Glide or GOLD) predict binding poses and key interactions:

  • Hydrogen bonding : The methanone carbonyl may form H-bonds with catalytic residues (e.g., Asn51 in Hsp90 ).
  • Hydrophobic pockets : The 2,4-dimethylphenyl group could occupy hydrophobic regions in CB1 receptors .
  • Validation : Compare docking scores (e.g., GlideScore) with experimental IC₅₀ values. used fragment-based docking to optimize Hsp90 inhibitors, demonstrating a correlation between computed binding energy and activity.

What strategies resolve discrepancies in reported biological activities of structurally similar piperazine derivatives?

Advanced Research Question

  • Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays ).
  • Proteomic profiling : Identify off-target effects via kinome-wide screening .
  • Crystallography : Resolve binding modes of analogs (e.g., SARS-CoV-2 Mpro inhibitors in ). For example, reconciled CB1 activity differences by analyzing substituent effects on polar surface area and hydrophilicity.

How can crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound?

Advanced Research Question

  • X-ray crystallography : Determines precise bond lengths/angles and packing motifs. used this to analyze a triazole-containing analog, revealing π-π stacking and C-H···O interactions.
  • Hirshfeld analysis : Quantifies intermolecular contacts (e.g., % contribution of H-bonding vs. van der Waals forces). This aids in predicting solubility and stability .

What are best practices for stability testing under varying environmental conditions?

Basic Research Question

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light per ICH guidelines. Monitor degradation via HPLC .
  • pH stability : Test solubility and integrity in buffers (pH 1–13). notes that environmental factors like pH significantly affect reactivity of piperazine derivatives.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.